![molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2](/img/structure/B52564.png)
3H-[1,2,3]Triazolo[4,5-c]pyridine
Overview
Description
3H-[1,2,3]Triazolo[4,5-c]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridine ring system. Its structure features a triazole ring annulated at the [4,5-c] positions of the pyridine backbone, conferring unique electronic and steric properties. This scaffold has garnered significant attention in medicinal chemistry due to its bioisosteric resemblance to purine, enabling interactions with biological targets such as G-protein-coupled receptors (GPR119) and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: 3H-[1,2,3]Triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while reduction may produce triazolopyridine derivatives with reduced functional groups .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The triazolo[4,5-c]pyridine scaffold is recognized for its diverse biological activities, making it a valuable structure in drug discovery. Compounds derived from this scaffold have shown potential in treating various diseases:
- Antibacterial and Antifungal Properties : Certain derivatives exhibit activity against bacterial and fungal pathogens, positioning them as candidates for new antibiotics and antifungals.
- Anticancer Activity : Preclinical studies indicate that some derivatives can inhibit cancer cell proliferation and induce apoptosis, showcasing their potential in cancer therapy .
Case Study: GPR119 Agonists
A notable study reported the development of this compound derivatives as GPR119 agonists. One derivative demonstrated improved solubility and potency as a GPR119 agonist compared to previous compounds . This advancement highlights the importance of structural optimization in enhancing drug efficacy.
Radiotracer Applications
The incorporation of tritium (³H) into this compound allows it to function as a radiotracer in biological research. This application is critical for studying the pharmacokinetics of drug candidates:
- Tracking Drug Metabolism : By labeling drugs with ³H, researchers can monitor their absorption, distribution, metabolism, and excretion (ADME) within biological systems. This information is vital for assessing the safety and effectiveness of new pharmaceuticals.
- Enzyme Activity Studies : The radiolabeled compound can be used to investigate enzyme kinetics by measuring the conversion rates of substrates in enzymatic reactions.
Material Science
The unique properties of triazolo[4,5-c]pyridine derivatives extend beyond medicinal applications:
- Electronic Properties : Some derivatives exhibit semiconductive behavior and photoluminescence, which can be harnessed in the development of electronic devices and materials.
- Chemical Stability : The chemical stability of these compounds makes them suitable for various environmental applications where robustness is required.
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Antibacterial agents | Potential candidates for new antibiotics |
Anticancer drugs | Inhibits cancer cell proliferation | |
GPR119 agonists | Improved solubility and potency | |
Radiotracer Studies | Drug metabolism tracking | Essential for ADME studies |
Enzyme activity measurement | Insights into enzyme kinetics | |
Material Science | Electronic devices | Exhibits semiconductive properties |
Chemical stability | Suitable for harsh environments |
Mechanism of Action
The mechanism of action of 3H-[1,2,3]Triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Key Features :
- Synthesis: Typically prepared via cycloaddition reactions (e.g., 1,3-dipolar cycloaddition of azides with pyridine derivatives) or post-modification of preformed pyridine intermediates. Microwave-assisted synthesis and NaNO₂-mediated diazotization are common methods .
- Applications :
- Drug Development : Optimized derivatives act as GPR119 agonists with improved aqueous solubility (e.g., compound 32o , solubility: 15.9 μM at pH 6.8) for diabetes therapeutics .
- CNS Activity : Derivatives exhibit low brain-to-plasma ratios, limiting central nervous system (CNS) penetration but enabling peripheral targeting .
- Material Science : 2H-[1,2,3]Triazolo[4,5-c]pyridine derivatives serve as electron-accepting auxiliaries in organic dyes for solar cells, achieving efficiencies up to 7.92% .
Structural Isomers: [4,5-c] vs. [4,5-b] Triazolopyridines
Saturated Derivatives: Tetrahydro-Triazolopyridines
- 4,5,6,7-Tetrahydro-1H-[1,2,3]Triazolo[4,5-c]pyridine :
Related Heterocycles: Imidazo[4,5-c]pyridines
- Structural Difference : Replaces triazole with imidazole ring.
- Synthesis : Condensation of diamines with aldehydes or ketones .
- Application : Anticancer and antimicrobial agents; used in pesticides .
Research Findings and Data Tables
Table 1: Pharmacological Profiles of Selected Derivatives
Table 2: Physicochemical Properties
Compound | Melting Point (°C) | Molecular Weight | LogP | |
---|---|---|---|---|
3H-[4,5-c]pyridine-1b | 81 | 120.11 | 1.2 | |
1H-[4,5-b]pyridine-11e | 215–219 | 200.25 | 2.5 |
Biological Activity
3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole derivatives. The structural characteristics of this compound contribute to its biological activity, as the triazole ring can participate in various interactions with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing this scaffold have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that specific derivatives could reduce cell viability in cancer cells by targeting DNA replication processes .
2. Antimicrobial Properties
The antimicrobial efficacy of this compound derivatives has been explored extensively. These compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
Compounds derived from this compound have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity positions them as potential candidates for treating inflammatory diseases .
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound derivatives. These compounds have shown promise in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives?
The synthesis typically involves diazotization of pyridine-3,4-diamine with sodium nitrite under acidic conditions to form the triazole core . For functionalization, nucleophilic substitution reactions with reagents like chloroacetonitrile in DMF/triethylamine yield carbonitrile derivatives (e.g., this compound-3-carbonitrile) . Knoevenagel condensations with aldehydes further extend structural diversity, producing acrylonitrile derivatives with exclusive E-isomer formation . Yields vary depending on substituents; for example, condensation with chloroacetonitrile yields 19–38% of regioisomers .
Q. How is structural characterization performed for these compounds?
Key techniques include:
- 1H/13C-NMR : Proton signals for aromatic CH groups (e.g., δ 9.47 ppm for CH-4) and carbon assignments (e.g., δ 143.21 ppm for quaternary carbons) confirm regiochemistry .
- X-ray crystallography : Resolves ambiguities in fused-ring systems (e.g., distinguishing triazolo[4,5-c]pyridine from isomeric analogs) .
- GC/MS : Validates molecular weight (e.g., m/z 121 [M+H]+ for the core scaffold) .
Q. What are the typical applications in medicinal chemistry?
- GPR119 agonists : Derivatives like compound 32o show improved aqueous solubility (15.9 µM at pH 6.8) and efficacy in diabetes models .
- P2X7 receptor antagonists : Structural optimization enhances brain penetration and solubility for neuroinflammatory targets .
- Kinase inhibitors : Modifications at the N-capping group (e.g., piperidine derivatives) improve selectivity for targets like PIM-1 .
Advanced Research Questions
Q. How can researchers address poor aqueous solubility in preclinical evaluations of triazolopyridine derivatives?
Poor solubility (e.g., 0.71 µM at pH 6.8 for compound 4b ) is mitigated via:
- Scaffold optimization : Introducing polar groups (e.g., piperazine) or reducing hydrophobicity in aryl substituents .
- Salt formation : Acidic/basic moieties enable salt forms with enhanced dissolution .
- Prodrug strategies : Masking hydrophobic groups (e.g., esterification) improves bioavailability .
Q. What methodologies resolve contradictions in regiochemical outcomes during triazole ring formation?
Diazotization of pyridine-3,4-diamine can yield competing regioisomers (e.g., triazolo[4,5-b] vs. [4,5-c]pyridine). To control regiochemistry:
- Reaction conditions : Lower temperatures (0–5°C) favor triazolo[4,5-c]pyridine via kinetic control .
- Protecting groups : Blocking reactive sites (e.g., bromine at C2) directs cyclization .
- Computational modeling : Predicts thermodynamic stability of isomers using DFT calculations .
Q. How can analogs be designed for enhanced blood-brain barrier (BBB) penetration?
Despite low baseline brain:plasma ratios (e.g., 0.1–0.3), strategies include:
- Reducing molecular weight : Aim for <450 Da via truncation of bulky substituents .
- Increasing lipophilicity : Introduce halogenated aryl groups (e.g., trifluoromethoxy) to improve LogP .
- P-glycoprotein evasion : Avoid hydrogen bond donors (>8 total) to minimize efflux .
Q. Data Contradiction Analysis
Q. Why do similar triazolopyridine derivatives exhibit divergent biological activities?
Subtle structural differences (e.g., triazolo[4,5-b] vs. [4,5-c] fusion) alter π-stacking and hydrogen-bonding interactions. For example:
- Triazolo[4,5-c]pyridines : Higher dipole moments enhance binding to polar kinase active sites .
- Triazolo[4,5-b]pyridines : Planar geometry favors intercalation with DNA/microtubules .
Q. How reliable are computational models for predicting triazolopyridine reactivity?
While DFT accurately predicts regioselectivity in cycloadditions , empirical validation is critical. For example:
- Predicted vs. experimental yields : Knoevenagel condensations show 63–78% yields despite steric hindrance .
- Solubility predictions : COSMO-RS models may underestimate pH-dependent ionization effects .
Q. Methodological Recommendations
Q. What strategies validate target engagement in cellular assays?
- Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based target identification .
- Thermal shift assays : Monitor protein melting shifts to confirm binding .
Q. How to prioritize derivatives for in vivo testing?
Use multiparameter optimization (MPO) scoring:
Parameter | Target Range |
---|---|
Solubility | >10 µM (pH 6.8) |
LogD (pH 7.4) | 2–3 |
Plasma stability | >90% (1 h, 37°C) |
CYP inhibition | IC50 >10 µM |
Properties
IUPAC Name |
2H-triazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMMINAALNVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181741 | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-05-2 | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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